molecular formula C27H36N4O7S B2925214 4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-58-8

4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2925214
CAS-Nummer: 533871-58-8
Molekulargewicht: 560.67
InChI-Schlüssel: ORAHZKYRFGHUCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a sulfamoyl-substituted benzamide core and a triethoxyphenyl-modified oxadiazole ring. Key structural features include:

  • Dipropylsulfamoyl group: A sulfonamide moiety with two propyl chains, contributing to moderate lipophilicity (XLogP3: 3.5) .
  • Triethoxyphenyl substituent: Three ethoxy groups on the phenyl ring attached to the oxadiazole, which may enhance solubility compared to methoxy analogs while introducing steric bulk.

This compound’s design aligns with antifungal 1,3,4-oxadiazoles targeting enzymes like thioredoxin reductase (Trr1) in pathogens such as Candida albicans .

Eigenschaften

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O7S/c1-6-15-31(16-7-2)39(33,34)21-13-11-19(12-14-21)25(32)28-27-30-29-26(38-27)20-17-22(35-8-3)24(37-10-5)23(18-20)36-9-4/h11-14,17-18H,6-10,15-16H2,1-5H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAHZKYRFGHUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that incorporates a sulfonamide moiety and an oxadiazole ring. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article will explore the biological activity of this compound based on available research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Sulfonamide Group : The dipropylsulfamoyl moiety is known for its pharmacological properties.
  • Oxadiazole Ring : The oxadiazole component is associated with various biological activities, particularly in medicinal chemistry.

Anti-inflammatory Activity

Research has shown that derivatives of oxadiazoles exhibit significant anti-inflammatory effects. For instance:

  • A study highlighted the synthesis of various oxadiazole derivatives that demonstrated potent anti-inflammatory activity in animal models. The presence of specific substituents on the oxadiazole ring was crucial for enhancing this activity .
  • Compounds similar to the target compound have been reported to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of inflammatory pathways .

Anticancer Activity

The anticancer properties of compounds containing oxadiazole rings have been extensively studied:

  • A series of oxadiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116) .
  • The target compound may similarly affect cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been documented:

  • Studies have indicated that these compounds can exhibit significant antibacterial and antifungal activities against a range of pathogens, including drug-resistant strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to 4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide :

  • Anti-inflammatory Studies :
    • A comparative study on various substituted oxadiazoles found that specific modifications led to enhanced anti-inflammatory responses in models of acute inflammation. The effectiveness was measured by reductions in edema and pro-inflammatory cytokine levels .
  • Anticancer Activity :
    • Research involving similar oxadiazole derivatives indicated significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutic agents like Doxorubicin . This suggests potential for further development in cancer therapy.
  • Antimicrobial Studies :
    • A study reported that certain oxadiazole derivatives displayed MIC values below 10 µg/mL against both gram-positive and gram-negative bacteria. This highlights their potential as leads in antibiotic development .

Data Tables

Activity TypeCompound TypeIC50/EffectivenessReference
Anti-inflammatoryOxadiazole DerivativesSignificant reduction in edema
AnticancerOxadiazole DerivativesIC50 = 24.74 µM (MCF-7)
AntimicrobialOxadiazole DerivativesMIC < 10 µg/mL

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in sulfamoyl/oxadiazole substituents, influencing physicochemical properties and bioactivity:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Sulfamoyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) XLogP3 Key Properties/Activity
Target Compound Dipropyl 3,4,5-Triethoxyphenyl 458.5 3.5 Moderate lipophilicity; untested bioactivity
LMM5 Benzyl(methyl) 4-Methoxyphenylmethyl Not reported Not reported Antifungal (C. albicans); Trr1 inhibition
LMM11 Cyclohexyl(ethyl) Furan-2-yl Not reported Not reported Antifungal (C. albicans); Trr1 inhibition
Compound Dibutyl 3,4,5-Trimethoxyphenyl 546.6 Not reported Higher MW due to butyl chains and methoxy groups
Compound Morpholino Thiophen-2-ylmethyl 434.5 Not reported Lower MW; morpholine enhances solubility

Structure-Activity Relationship (SAR) Insights

Sulfamoyl Group Variations: Alkyl Chain Length: Dipropyl (target) vs. dibutyl () groups impact lipophilicity. Longer alkyl chains (e.g., butyl) increase logP but may reduce aqueous solubility. Cyclic vs.

Oxadiazole Substituent Effects: Aromatic vs. Heterocyclic Groups: The triethoxyphenyl group (target) provides bulk and electron-rich aromaticity, contrasting with furan (LMM11) or thiophene (), which offer smaller, heterocyclic motifs . Methoxy vs.

Antifungal Activity :

  • LMM5 and LMM11 inhibit C. albicans via Trr1, suggesting that the target compound’s triethoxyphenyl group—similar to LMM5’s methoxyphenyl—may retain antifungal properties .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The target’s XLogP3 (3.5) is lower than typical dibutyl analogs (e.g., ), favoring better solubility .
  • Polar Surface Area (PSA) : At 123 Ų, the target’s PSA aligns with orally bioavailable drugs, though higher than LMM11’s furan-containing analog .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.